molecular formula C14H12ClN3O2 B5741236 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5741236
M. Wt: 289.71 g/mol
InChI Key: MJJNFWIYRVNDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as CMPD1, is a small-molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including COX-2, IKKβ, and JAK2. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are key mediators of inflammation. Additionally, 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. Finally, 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to be relatively non-toxic, which is an important consideration for the development of new drugs. However, one of the limitations of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its relatively low potency, which may limit its effectiveness in certain disease states.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of more potent analogs of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one and to identify its molecular targets. Finally, the potential therapeutic applications of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in other disease states, such as autoimmune diseases and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-hydroxy-1-phenylbutan-1-one. This intermediate is then reacted with 2-amino-5-methylpyrazine to form 2-(4-chlorophenyl)-5-methyl-3-(1-oxoethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. The final step involves the methylation of the pyrazole nitrogen with formaldehyde and sodium borohydride to form 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one.

Scientific Research Applications

2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-2-4-10(15)5-3-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNFWIYRVNDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol

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